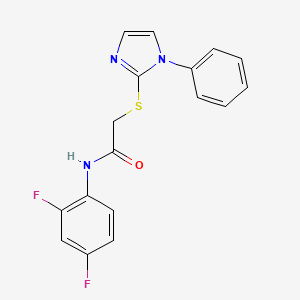

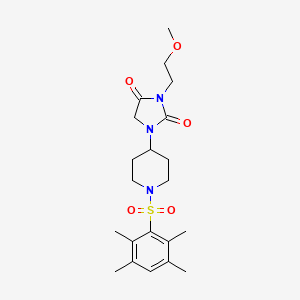

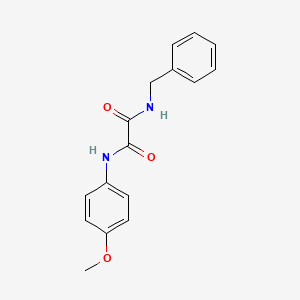

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzodiazole is a versatile heterocyclic nucleus present in various bioactive compounds . It’s a part of many antineoplastics derivatives and used for the treatment of chronic lymphocytic leukemia .

Synthesis Analysis

While specific synthesis methods for “1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline” are not available, similar compounds like N-(1H-1,3-benzodiazol-2-yl)benzamide have been synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .Molecular Structure Analysis

The compound N-(1H-1,3-benzodiazol-2-yl)benzamide crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Aplicaciones Científicas De Investigación

Therapeutic Applications of Tetrahydroisoquinolines

Cancer and Neurological Disorders

Tetrahydroisoquinolines (THIQs) are recognized for their significant impact on cancer and central nervous system (CNS) disorders. Initially known for neurotoxic effects, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents preventing Parkinsonism in mammals. The FDA-approved trabectedin for soft tissue sarcomas highlights the anticancer potential of these compounds. THIQ derivatives also show promise in infectious diseases treatment and novel drug development for various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline, a benzopyridine compound, is explored for its biological potentials beyond its traditional use in detecting metal ions. With a broad spectrum of activities including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumour effects, isoquinoline derivatives serve as a foundation for developing low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Immunomodulatory Effects

Plant alkaloids like tetrandrine, derived from the bis-benzylisoquinoline class, have been used for treating autoimmune disorders and hypertension. Tetrandrine exhibits a wide range of immunosuppressive effects, differing in mechanisms from conventional disease-modifying antirheumatic drugs (DMARDs), and shows potential in treating autoimmune diseases, especially rheumatoid arthritis (Lai, 2002).

Antioxidant and Environmental Remediation

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay, involving tetrahydroisoquinoline derivatives, underscores the complex reaction pathways for antioxidant capacity measurement, revealing the potential for specific reactions such as coupling which might bias comparison between antioxidants. This insight contributes to understanding antioxidant mechanisms and their application in various antioxidant systems (Ilyasov et al., 2020).

Treatment of Organic Pollutants

Enzymatic approaches using tetrahydroisoquinoline derivatives have shown promise in the remediation of organic pollutants. The presence of redox mediators enhances the efficiency of enzymes like laccases and peroxidases in degrading recalcitrant compounds, suggesting a future role in treating industrial effluents and promoting environmental sustainability (Husain & Husain, 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target serine/threonine kinase 33 (stk33) in cancer treatment . STK33 plays a crucial role in cell cycle regulation and apoptosis, making it a potential target for anti-cancer drugs .

Mode of Action

Compounds with similar structures have been found to inhibit the enzymatic function of their targets, leading to changes in cell viability, cell cycle progression, and apoptosis .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell cycle regulation and apoptosis . These effects can lead to downstream changes in cell proliferation and survival.

Result of Action

Similar compounds have been found to induce apoptosis and cell cycle arrest in cancer cells .

Propiedades

IUPAC Name |

1-(1H-benzimidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-2-6-12-11(5-1)9-10-17-15(12)16-18-13-7-3-4-8-14(13)19-16/h1-8,15,17H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBOWFNYTXFRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-4-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2728367.png)

![Methyl 4-[[2-(azepane-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate](/img/structure/B2728368.png)

![(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2728371.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide](/img/structure/B2728372.png)

![8-(2,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2728380.png)

![2-[(15S)-10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2728384.png)